({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile
Overview
Description
The compound ({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile
is a chemical compound with the molecular formula C14H15N3O212. It is widely used in scientific research due to its unique properties3.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions.Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string OCCN(CCO)c1ccc(cc1)C(\\C#N)=C(/C#N)C#N
14. This indicates that the compound contains a phenyl ring substituted with a bis(2-hydroxyethyl)amino group and a propenedinitrile group.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, given its structure, it might participate in reactions typical for nitriles, phenyl rings, and amino groups.Physical And Chemical Properties Analysis
The compound has a molecular weight of 282.30 g/mol14. Other physical and chemical properties such as melting point, λmax, and exact mass are also available14.Scientific Research Applications
Biodegradation and Environmental Impact
- Bioremediation of Environmental Pollutants : A study highlighted the use of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A (BPA) using a reverse micelles system. The study found that purified laccase could eliminate a significant percentage of BPA, indicating the potential for bioremediation of similar phenolic environmental pollutants (Chhaya & Gupte, 2013).
Molecular Interactions and Biological Effects
- Receptor Binding Characteristics : Research on the binding characteristics of BPA with human nuclear estrogen-related receptor γ demonstrated that BPA, despite being ineffectual as a ligand for the estrogen receptor, binds strongly to this receptor, influencing its activity. This finding underscores the complex interactions between such compounds and biological receptors, which could have implications for understanding the molecular mechanisms of similar chemicals (Liu et al., 2007).
Chemical Stability and Interactions
- Stability of Chemical Complexes : A study investigated the stability of complexes containing 2-[bis(2-hydroxyethyl)amino]-2(hydroxymethyl)-1,3-propanediol (Bistris) and adenosine 5'-triphosphate (ATP), focusing on their interactions with various metal ions. This research provides insight into the stability and behavior of similar bis(hydroxyethyl)amino phenyl compounds in the presence of metal ions, which could be relevant for the development of new materials or chemical processes (Scheller et al., 2005).
Safety And Hazards
Future Directions
The compound ({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile
has potential applications in various fields including drug development and organic synthesis3. However, more research is needed to fully understand its properties and potential uses.
Please note that this information is based on the available data and may not be exhaustive. For a more comprehensive understanding, further literature review and experimental studies may be required.
properties
IUPAC Name |
2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylidene]propanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c15-10-13(11-16)9-12-1-3-14(4-2-12)17(5-7-18)6-8-19/h1-4,9,18-19H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBYVNMREDBMAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493535 | |
Record name | ({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile | |
CAS RN |
63619-34-1 | |
Record name | ({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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